molecular formula C44H50Cl2N4O2 B1666829 Alcuronium chloride CAS No. 15180-03-7

Alcuronium chloride

Número de catálogo: B1666829
Número CAS: 15180-03-7
Peso molecular: 737.8 g/mol
Clave InChI: CPYGBGOXCJJJGC-GKLGUMFISA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Es una sustancia semisintética derivada de la C-toxiferina I, un alcaloide bis-cuaternario obtenido de la planta Strychnos toxifera . El cloruro de alcuronio se utiliza principalmente en entornos médicos para inducir la relajación muscular durante los procedimientos quirúrgicos.

Comparación Con Compuestos Similares

El cloruro de alcuronio es similar a otros agentes bloqueadores neuromusculares como la tubocurarina y el pancuronio. tiene un inicio de acción más rápido y es aproximadamente 1,5 veces más potente que la tubocurarina . A diferencia de la tubocurarina, el cloruro de alcuronio produce poca liberación de histamina y tiene una duración de acción más corta . Los compuestos similares incluyen:

Las propiedades únicas del cloruro de alcuronio, como su inicio rápido y su duración de acción más corta, lo convierten en un compuesto valioso en entornos médicos e investigativos.

Actividad Biológica

Alcuronium chloride, a non-depolarizing neuromuscular blocking agent, is primarily utilized in anesthesia to facilitate tracheal intubation and to provide muscle relaxation during surgical procedures. It is derived from toxiferine, one of the most potent naturally occurring curare alkaloids, and exhibits a mechanism of action similar to that of d-tubocurarine. This article explores the biological activity of this compound, focusing on its pharmacological properties, clinical applications, and relevant research findings.

This compound acts by competitively inhibiting the action of acetylcholine at the neuromuscular junction. It binds to nicotinic acetylcholine receptors on the motor end plate, preventing muscle contraction. This inhibition leads to muscle relaxation, which is essential during surgical procedures requiring intubation or muscle paralysis.

Potency and Duration

Alcuronium is reported to be two to three times more potent than d-tubocurarine, with a slower onset of action. The typical intubating dose is approximately 0.2 mg/kg , and it is excreted unchanged in urine, which can lead to prolonged neuromuscular blockade in patients with renal impairment .

Comparison with Other Neuromuscular Blocking Agents

Agent Potency Onset Time Duration Metabolism
Alcuronium2-3x d-tubocurarineSlowMediumRenal excretion
D-tubocurarineBaselineModerateShort to MediumHepatic metabolism
PancuroniumSimilarRapidLongRenal metabolism
VecuroniumLowerRapidIntermediateHepatic metabolism

Clinical Applications

This compound has been historically used as an adjunct in general anesthesia. However, due to its prolonged effects and potential for causing complications such as hyperkalemia in critically ill patients, its use has diminished in favor of agents with more predictable pharmacokinetics .

Case Studies

  • Prolonged Neuromuscular Blockade : A case study highlighted a patient who experienced prolonged neuromuscular blockade following cardiac surgery after administration of alcuronium. The patient exhibited residual paralysis for several days post-surgery, raising concerns about the safety of using alcuronium in patients with compromised renal function .
  • Anaphylaxis Risk : Similar to succinylcholine, alcuronium has been associated with anaphylactic reactions. A review of multiple case reports indicated that while rare, these reactions necessitate careful monitoring during administration .

Studies on Efficacy and Safety

Recent studies have focused on the safety profile of alcuronium compared to other neuromuscular blockers:

  • Cardiovascular Effects : Research indicated that alcuronium does not significantly affect heart rate or contractility compared to pancuronium and vecuronium, which can induce cardiovascular changes through direct stimulation of β-receptors .
  • Histamine Release : Alcuronium has a lower histamine-releasing capacity than d-tubocurarine, making it potentially safer in terms of allergic reactions during anesthesia .

Summary of Findings

  • Alcuronium's potency and slower onset make it suitable for specific surgical contexts but less favorable for critically ill patients.
  • The drug's metabolism primarily through renal excretion necessitates caution in patients with renal impairment.
  • Ongoing research continues to evaluate its efficacy and safety in various clinical scenarios.

Propiedades

IUPAC Name

(2E)-2-[(1S,9Z,11S,13S,14R,17S,25Z,27S,30R,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-bis(prop-2-enyl)-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H50N4O2.2ClH/c1-3-17-47-19-15-43-35-9-5-7-11-37(35)45-26-34-32-24-40-44(16-20-48(40,18-4-2)28-30(32)14-22-50)36-10-6-8-12-38(36)46(42(34)44)25-33(41(43)45)31(23-39(43)47)29(27-47)13-21-49;;/h3-14,25-26,31-32,39-42,49-50H,1-2,15-24,27-28H2;2*1H/q+2;;/p-2/b29-13-,30-14-,33-25-,34-26-;;/t31-,32-,39-,40-,41-,42-,43+,44+,47-,48-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYGBGOXCJJJGC-GKLGUMFISA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)CC=C)C1=CC=CC=C16.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)CC=C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23214-96-2 (Parent)
Record name Alcuronium chloride [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0045414
Record name Alcuronium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

737.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15180-03-7
Record name Alcuronium chloride [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015180037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alcuronium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0045414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alcuronium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.648
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALCURONIUM CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490DW6501Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alcuronium chloride
Reactant of Route 2
Alcuronium chloride
Reactant of Route 3
Alcuronium chloride
Reactant of Route 4
Alcuronium chloride
Reactant of Route 5
Alcuronium chloride
Reactant of Route 6
Alcuronium chloride
Customer
Q & A

Q1: How does alcuronium chloride achieve neuromuscular blockade?

A1: this compound acts as a competitive antagonist at nicotinic acetylcholine receptors located at the neuromuscular junction. [, , , , ] It competes with acetylcholine for binding to these receptors, preventing depolarization of the muscle fiber and ultimately leading to muscle relaxation. [, , ]

Q2: What makes this compound particularly interesting for studying receptor structure-activity relationships?

A2: The ability of this compound to release histamine, albeit with lower potency than tubocurarine, offers a unique avenue for studying receptor structure requirements for histamine release. [] This characteristic allows researchers to explore the molecular features essential for triggering this response.

Q3: Are there specific patient populations that exhibit altered sensitivity to this compound?

A3: Yes. Research indicates that patients with myasthenia gravis demonstrate increased sensitivity to this compound compared to individuals without the condition. [, ] This heightened sensitivity necessitates careful dosage adjustments during surgical procedures. Burn patients also exhibit an increased requirement for this compound compared to general surgery patients. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight, they do mention that this compound is a synthetic derivative of toxiferine, a naturally occurring curare alkaloid. [, , ] Further research into chemical databases would be necessary to obtain the precise molecular formula and weight.

Q5: How is the structure of this compound related to its neuromuscular blocking activity?

A5: Although not explicitly detailed in the abstracts, research suggests that the presence of two quaternary ammonium groups, introduced by substituting allyl radicals in toxiferine, is crucial for the neuromuscular blocking action of this compound. [] Further structure-activity relationship studies are necessary to fully elucidate the contributions of specific structural moieties.

Q6: What are the primary clinical applications of this compound?

A6: this compound is primarily used as a neuromuscular blocking agent during surgical procedures to facilitate intubation and provide muscle relaxation. [, , , , , ] It's considered a medium-duration muscle relaxant, offering a balance between onset time and duration of action. [, , ]

Q7: Are there any documented cases of adverse reactions to this compound?

A7: Yes, rare instances of anaphylactic shock related to this compound have been reported, highlighting the importance of thorough patient history and allergy testing before administration. [, ]

Q8: How do the cardiovascular effects of this compound compare to other neuromuscular blocking agents?

A8: Studies comparing this compound to other muscle relaxants, such as pancuronium bromide, suggest differences in their cardiovascular effects. [, , ] While the provided abstracts do not provide detailed comparative data, they emphasize the need for careful selection of muscle relaxants based on individual patient characteristics and the specific surgical procedure.

Q9: How does the use of this compound in anesthesia impact cerebral blood flow?

A9: Research indicates that the administration of this compound during anesthesia induction can influence cerebral blood flow velocity. [] This effect underscores the importance of careful monitoring, particularly in patients with cerebrovascular disorders.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.